![molecular formula C15H19NO3S B4627686 N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide](/img/structure/B4627686.png)
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide
Overview
Description
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide, also known as TNBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. TNBSA has been used as a reagent in various chemical reactions, and it has also been investigated for its biological properties.
Scientific Research Applications
Synthesis of N-Heterocycles via Sulfinimines
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Asymmetric N-Heterocycle Synthesis
The compound has been extensively used in asymmetric N-heterocycle synthesis via sulfinimines . This process has been used over the last two decades to create enantiopure or highly enantioenriched nitrogen heterocycles .
Synthesis of Therapeutic Compounds
The compound plays a significant role in the synthesis of therapeutic compounds . Nitrogen heterocycles, which can be synthesized using N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide, are components of many biologically relevant structures like nucleic acids, vitamins, hormones, agrochemicals, dyes, and several others .
Drug Development
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Allylic Halogenation in Organic Synthesis
N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is utilized in organic synthesis, particularly in the allylic halogenation of α-olefins. This reaction involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins in high yields.
Synthesis of N-tert-butyl Amides
The compound is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .
properties
IUPAC Name |
N-tert-butyl-4-methoxynaphthalene-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-10-9-13(19-4)11-7-5-6-8-12(11)14/h5-10,16H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKUIMGVGGOSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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